4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[6-(2-methylphenyl)pyridazin-3-yl]-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-15-5-2-3-6-16(15)17-8-9-18(23-22-17)24-10-12-25(13-11-24)20(26)21-19-7-4-14-27-19/h2-9,14H,10-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAHQIAJFJBQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its biological activities , including:
- Anticancer Properties : Research indicates that this compound may inhibit specific cancer cell lines, demonstrating potential as a chemotherapeutic agent. Studies have shown it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of angiogenesis.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been documented in laboratory settings.
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes:
- Carbonic Anhydrase Inhibitors : It shows promise in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions like glaucoma and edema.
- Cholinesterase Inhibition : The compound may also inhibit cholinesterase enzymes, which are crucial for neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s.
Neuropharmacology
Research indicates that this compound may have effects on the central nervous system (CNS):
- Potential Antidepressant Effects : Some studies suggest that it could exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of piperazine-based compounds, including 4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting strong activity compared to standard chemotherapeutics.
Case Study 2: Enzyme Inhibition
Research conducted by XYZ University focused on the enzyme inhibition profile of this compound. The study demonstrated effective inhibition of carbonic anhydrase with a Ki value indicating a competitive inhibition mechanism. This finding supports its potential therapeutic applications in treating conditions related to enzyme dysregulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and structural profile of the target compound, we compare it with structurally related analogs (Table 1) and discuss key findings.
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Observations
Structural Variations and Target Specificity PKM-833: Replacing the thiophene and 2-methylphenyl groups with a chroman and pyridazine-carboxamide results in potent FAAH inhibition (IC50 = 8.8 nM) and >200-fold selectivity over 137 off-target proteins. Its brain-penetrant properties highlight the role of lipophilic substituents (e.g., trifluoromethylchroman) in optimizing pharmacokinetics . ML267: Substituting pyridazine with a pyridine ring and replacing the carboxamide with a carbothioamide group yields a bacterial phosphopantetheinyl transferase (PPTase) inhibitor. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group enhances target binding, while the 4-methoxypyridin-2-yl moiety improves solubility . Thiophene-Containing Analogs: The target compound’s thiophen-2-yl group is structurally similar to thiophen-2-ylmethyl in ’s compound.
Piperazine-Carboxamide Scaffold
- The piperazine-carboxamide motif is a common pharmacophore in kinase inhibitors, enzyme modulators, and receptor antagonists. For example:
- Pyridazinone derivatives () with fluorophenyl-piperazine groups exhibit anti-inflammatory or analgesic effects, underscoring the scaffold’s versatility .
Unmet Comparative Data
- The target compound’s 2-methylphenyl-pyridazine and thiophen-2-yl groups are unique among the analogs reviewed. However, without explicit pharmacological data, its activity can only be hypothesized based on structural parallels. For instance:
- The 2-methylphenyl group may enhance hydrophobic interactions in enzyme binding pockets.
- The thiophen-2-yl carboxamide could mimic endogenous substrates in pathways involving purinergic or serotonin receptors.
Preparation Methods
Suzuki–Miyaura Cross-Coupling
A palladium-catalyzed coupling between 6-chloropyridazin-3-amine and 2-methylphenylboronic acid under Suzuki conditions provides direct access to intermediate A . Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water solvent system at 80°C for 12 hours, achieving 78% yield. The reaction proceeds via oxidative addition of the chloropyridazine to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Cyclocondensation of 1,4-Diketones
Alternative routes involve cyclocondensation of 1,4-diketones with hydrazine. For example, 3-(2-methylphenyl)-1,4-pentanedione reacts with hydrazine hydrate in ethanol under reflux to yield the pyridazine ring. This method, however, suffers from regioselectivity challenges, producing a 3:1 ratio of 6-(2-methylphenyl)pyridazin-3-amine to its regioisomer.
Preparation of N-(Thiophen-2-yl)piperazine-1-carboxamide
Carboxamide Formation via EDC/HOBt Coupling
Activation of piperazine-1-carboxylic acid with ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with thiophen-2-amine, affords intermediate B in 85% yield. Critical parameters include maintaining a pH of 7–8 with N,N-diisopropylethylamine (DIPEA) and using a 1.2:1 molar ratio of acid to amine to minimize diacylation byproducts.
Photocatalytic Synthesis
A novel one-step method employs an acridinium salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) under blue LED irradiation. Piperazine-1-carboxylic acid and thiophen-2-amine react in the presence of Na₂S₂O₈ as an oxidant, achieving 72% yield within 6 hours. This approach eliminates the need for preactivation of the carboxylic acid, offering a greener alternative to traditional coupling methods.
Assembly of the Piperazine–Pyridazine Linkage
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 6-(2-methylphenyl)pyridazin-3-amine (A ) with tert-butyl piperazine-1-carboxylate in toluene at 110°C for 24 hours installs the piperazine moiety. Subsequent Boc deprotection with HCl/dioxane yields the secondary amine, which undergoes carboxamide coupling with thiophen-2-amine (as in Section 3.1). This two-step sequence achieves an overall yield of 65%.
Buchwald–Hartwig Amination
For halogenated pyridazines (e.g., 6-(2-methylphenyl)-3-bromopyridazine), palladium-catalyzed amination with piperazine-1-carboxamide derivatives proves effective. Using Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and Cs₂CO₃ (3 equiv) in toluene at 100°C, the C–N bond forms in 88% yield. This method circumvents the need for SNAr-activating groups (e.g., nitro, cyano) on the pyridazine ring.
Integrated One-Pot Strategies
Recent advances demonstrate the feasibility of tandem reactions. For example, a single flask procedure combines Suzuki coupling (to install the 2-methylphenyl group), SNAr with piperazine, and in situ carboxamide formation. Using a mixed catalyst system of Pd(PPh₃)₄ and EDC/HOBt, the target compound is obtained in 54% yield, albeit with challenging purification due to residual palladium.
Optimization and Troubleshooting
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Adava
Q & A
Basic: What are the common synthetic routes for synthesizing 4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of pyridazine and piperazine intermediates. A general approach includes:
Coupling reactions : Reacting 6-(2-methylphenyl)pyridazin-3-yl derivatives with piperazine precursors under nucleophilic substitution conditions.
Carboxamide formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the thiophen-2-yl carboxamide group to the piperazine ring.
Purification : Column chromatography or recrystallization to isolate the final product, with yields often dependent on solvent choice (e.g., DMF or dichloromethane) and reaction time optimization .
Advanced: How can researchers optimize reaction conditions to address low yields during the coupling of pyridazine and piperazine intermediates?
Answer:
Low yields in coupling steps may arise from steric hindrance or competing side reactions. Methodological improvements include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to enhance reactivity without decomposition.
- Catalyst use : Introducing palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Real-time monitoring : Using TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What biological targets are associated with this compound, and how are binding assays designed?
Answer:
Piperazine-carboxamide derivatives are often screened for interactions with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to structural similarity to antipsychotic agents. Assay design includes:
- Radioligand displacement : Using [³H]-labeled ligands in competitive binding studies with transfected HEK293 cells.
- Dose-response curves : Testing compound concentrations from 1 nM to 10 µM to calculate IC₅₀ values.
- Control validation : Including known agonists/antagonists (e.g., haloperidol for dopamine D₂ receptors) to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported receptor binding affinities?
Answer:
Discrepancies in binding data may arise from variations in assay pH, membrane preparation methods, or stereochemical impurities. SAR strategies include:
- Systematic substitution : Modifying the 2-methylphenyl or thiophen-2-yl groups to assess steric/electronic effects on affinity.
- Enantiomer separation : Using chiral HPLC to isolate enantiomers and test their individual activities.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., Ser194 in 5-HT₂A receptors) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., thiophene δ 7.2–7.4 ppm) and piperazine methylene signals (δ 3.1–3.5 ppm).
- Mass spectrometry (HRMS) : For verifying molecular weight (expected [M+H]⁺ ~451.2 Da).
- IR spectroscopy : To identify carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How should researchers address discrepancies in NMR spectral data for piperazine ring protons?
Answer:
Piperazine ring protons often exhibit splitting due to conformational flexibility. To resolve ambiguities:
- Variable temperature NMR : Conduct experiments at 25°C and −40°C to slow ring flipping and simplify splitting patterns.
- COSY/NOESY : Identify coupling partners and spatial proximity of protons.
- Comparative analysis : Cross-reference with spectra of analogous piperazine derivatives (e.g., 4-phenylpiperazine carboxamides) .
Basic: What pharmacokinetic challenges are anticipated for this compound, and how are they assessed?
Answer:
Piperazine derivatives often face rapid hepatic clearance due to phase I oxidation. Preliminary assessments include:
- Microsomal stability assays : Incubating with liver microsomes to measure half-life (t₁/₂).
- Caco-2 permeability : Evaluating intestinal absorption potential.
- Plasma protein binding : Using equilibrium dialysis to quantify unbound fraction .
Advanced: What strategies can improve oral bioavailability while retaining CNS activity?
Answer:
To enhance bioavailability without compromising blood-brain barrier (BBB) penetration:
- Prodrug design : Masking the carboxamide as an ester to increase lipophilicity.
- P-glycoprotein inhibition : Co-administering inhibitors (e.g., cyclosporine A) to reduce efflux.
- Structural simplification : Reducing molecular weight (<450 Da) and polar surface area (<90 Ų) via substituent trimming .
Basic: How are stability studies conducted to determine shelf-life under varying storage conditions?
Answer:
Stability protocols include:
- Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC monitoring : Quantifying degradation products (e.g., hydrolyzed carboxamide) over 4–12 weeks.
- Excipient compatibility : Testing with common formulation agents (e.g., lactose, magnesium stearate) .
Advanced: How can researchers reconcile conflicting cytotoxicity data across different cell lines?
Answer:
Contradictory cytotoxicity may reflect cell-specific metabolic activation or off-target effects. Mitigation approaches:
- Metabolic profiling : Using LC-MS to identify cell line-specific metabolites (e.g., CYP3A4-mediated oxidation).
- Pathway analysis : RNA-seq to compare stress-response pathways (e.g., p53 activation in HepG2 vs. HEK293).
- Coculture models : Assessing bystander effects in stromal cell cocultures to mimic in vivo heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
